3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.323 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a sulfamoyl group attached to a picolinamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Picolinamide Backbone: The initial step involves the formation of the picolinamide backbone through a series of reactions, including nitration, reduction, and amidation.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the picolinamide derivative.
Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethyl sulfate or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonamides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfamoyl group is particularly important for its binding affinity and specificity. The cyclopropoxy and dimethylamino groups contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-3-sulfamoylpicolinamide: Similar structure but with different positioning of the sulfamoyl group.
5-Cyclopropoxy-N,N-dimethyl-6-sulfamoylpicolinamide: Another isomer with the sulfamoyl group at a different position.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-5-sulfamoylpicolinamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H15N3O4S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-5-sulfamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-14(2)11(15)10-9(18-7-3-4-7)5-8(6-13-10)19(12,16)17/h5-7H,3-4H2,1-2H3,(H2,12,16,17) |
InChI Key |
GDIDIEUOENGGDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.